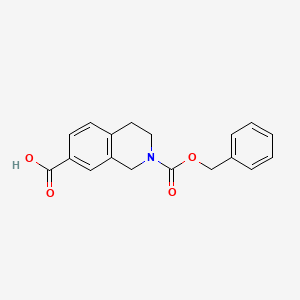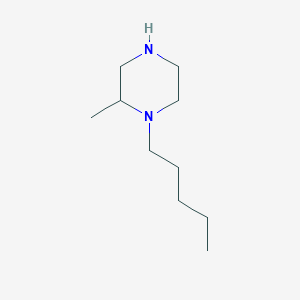
2-Methyl-1-pentylpiperazine
Overview
Description
Piperazines are a class of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as a raw material in the manufacture of chemicals and pharmaceuticals .
Synthesis Analysis
There are several methods for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazines consists of a six-membered ring with two nitrogen atoms at opposite positions . The remaining positions in the ring are occupied by carbon atoms .Chemical Reactions Analysis
Piperazines can undergo a variety of chemical reactions, including reactions with acids to form salts, reactions with alkyl halides to form substituted piperazines, and reactions with carbonyl compounds to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of piperazines can vary widely depending on their specific structure. For example, they can vary in terms of their solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial Activity
Antimicrobial activity of piperazine derivatives of chitosan highlights the investigation into methylpiperazine, mono-quaternary dimethylpiperazine, and di-quaternary trimethylpiperazine derivatives of chitosan. These compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 8 μg/ml, indicating a potential for development as antibacterial agents (Másson et al., 2008).
Cancer Research
Secondary Metabolites from a Culture of the Fungus Neosartorya pseudofischeri presented the isolation of compounds, including a 1,4-diacetyl-2,5-dibenzylpiperazine derivative, displaying in vitro cytostatic activity in human cancer cells without inducing apoptosis. This suggests a novel chemical scaffold for deriving anticancer compounds (Eamvijarn et al., 2012).
Pretrichodermamide C and N-methylpretrichodermamide B from Penicillium sp. showed pronounced cytotoxicity against murine lymphoma L5178Y cell line, indicating their potential as anticancer agents with a focus on cytotoxic effects (Orfali et al., 2015).
Natural Products from Fungi
The study on Piperazine-linked bisbenzamidines: a novel class of antileishmanial agents introduces a series of 1,4-diarylpiperazines evaluated for their antileishmanial activity. Among these, a particular compound emerged as significantly potent, showcasing the role of piperazine derivatives in developing treatments for leishmaniasis (Mayence et al., 2004).
A new diketopiperazine-type alkaloid from the endophytic fungus Penicillium expansum was identified, demonstrating anti-inflammatory activity against LPS-induced nitric oxide production in mouse macrophages. This highlights the potential of piperazine derivatives in anti-inflammatory drug development (Yao et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Methyl-1-pentylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine, which can enhance cholinergic neurotransmission . Additionally, this compound can bind to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of neurotransmitter receptors, leading to changes in cell signaling and neurotransmission . It also affects gene expression by altering the transcriptional activity of certain genes involved in neurotransmitter synthesis and degradation . Furthermore, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, this compound binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . It also interacts with serotonin receptors, modulating serotonin signaling pathways . These interactions result in changes in gene expression, enzyme activity, and neurotransmitter levels, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its temporal effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and enzyme activity . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cholinergic neurotransmission and improve cognitive function . At high doses, this compound can cause toxic effects, such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, this compound can alter metabolic flux and metabolite levels, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by various transporters, such as the L-type amino acid transporter 1 (LAT1) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall cellular effects .
Properties
IUPAC Name |
2-methyl-1-pentylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-4-5-7-12-8-6-11-9-10(12)2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDIZEYCFFEWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCNCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667951 | |
| Record name | 2-Methyl-1-pentylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26864-98-2 | |
| Record name | 2-Methyl-1-pentylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-8-azaspiro[5.5]undecane-1,7-dione](/img/structure/B1499428.png)
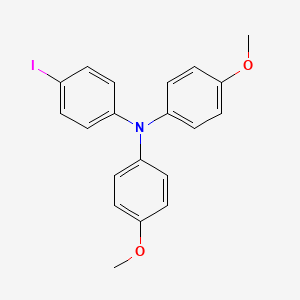
![(2-Bromofuro[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1499434.png)
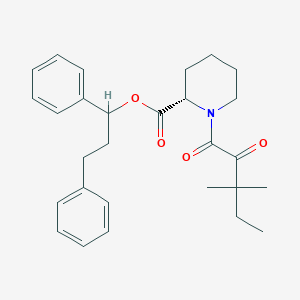

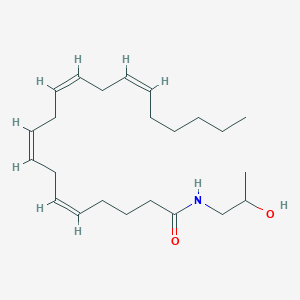
![Imidazo[1,2-a]pyrazin-2-ylmethanol](/img/structure/B1499447.png)
![5-(H-Gly-Pro-Gly-Pro-amido)-9-[di-(3-sulfonylpropyl)amino]-benzo[a]phenoxazonium perchlorate](/img/structure/B1499448.png)
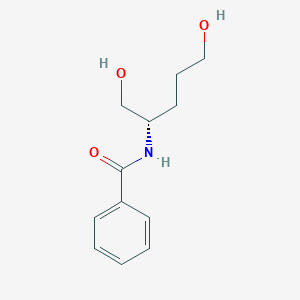
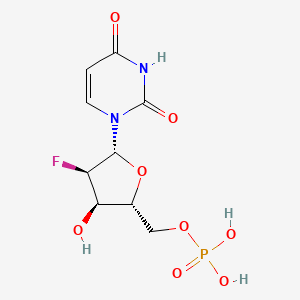

![6-Fluoro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B1499454.png)
![2-((e)-2-(2-Chloro-3-[(e)-2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl)ethenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1499456.png)
